- Identification of 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a Novel Inhibitor of AKT KinaseJournal of Medicinal Chemistry, 2008, 51(18), 5663-5679,
Cas no 937174-76-0 (Gsk-690693)

Gsk-690693 structure
Produktname:Gsk-690693
CAS-Nr.:937174-76-0
MF:C21H27N7O3
MW:425.484183549881
MDL:MFCD18711681
CID:69589
PubChem ID:329825423
Gsk-690693 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol
- 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol
- GSK690693
- (S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-...
- GSK-690693
- Name: TG 101348
- 4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol
- GSK 690693
- GWH480321B
- 4-{2-(4-Amino-1,2,5-Oxadiazol-3-Yl)-1-Ethyl-7-[(3s)-Piperidin-3-Ylmethoxy]-1h-Imidazo[4,5-C]pyridin-4-Yl}-2-Methylbut-3-Yn-2-Ol
- C21H27N7O3
- 4-[2-(4-amino-1
- 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol (ACI)
- BCP9000745
- pan-Akt inhibitor GS690693
- CHEMBL494089
- AT18727
- GSK690693,GSK-690693
- DTXSID60239551
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- 4-(2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-ETHYL-7-((3S)-3-PIPERIDINYLMETHOXY)-1H-IMIDAZO(4,5-C)PYRIDIN-4-YL)-2-METHYL-3-BUTYN-2-OL, (-)-
- SDCCGSBI-0654451.P001
- DTXCID10162042
- GTPL5196
- 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol
- BG174974
- SW218127-2
- s1113
- 937174-76-0
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- DB12745
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-piperidin-3-yl]methoxy}-1H-imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- BDBM25013
- GSK690693, >=98% (HPLC)
- Q27077916
- 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(((3S)-piperidin-3-yl)methoxy)-1H-imidazo(4,5-c)pyridin-4-yl)-2-methylbut-3-yn-2-ol
- G93
- compound 3g [PMID 18800763]
- NCGC00263181-01
- NSC-766991
- J-502225
- UNII-GWH480321B
- compound 3g (PMID 18800763)
- SCHEMBL310452
- NS00072069
- 3-BUTYN-2-OL, 4-(2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-ETHYL-7-((3S)-3-PIPERIDINYLMETHOXY)-1H-IMIDAZO(4,5-C)PYRIDIN-4-YL)-2-METHYL-
- -yn-2-ol
- BCP01721
- CHEBI:90677
- PAN-AKT KINASE INHIBITOR GSK690693
- NSC800766
- NSC766991
- (-)-4-(2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1-ETHYL-7-((3S)-3-PIPERIDINYLMETHOXY)-1H-IMIDAZO(4,5-C)PYRIDIN-4-YL)-2-METHYL-3-BUTYN-2-OL
- 4-{2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl}-2-methylbut-3
- 4-{2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-piperidin-3-ylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl}-2-methylbut-3 -yn-2-ol
- AS-16204
- HY-10249
- AC-23166
- BRD-K25325018-001-02-3
- EX-A031
- BRD-K25325018-001-05-6
- AKOS015904356
- CCG-264825
- 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-((3S)-piperidin-3-ylmethoxy)-1H-imidazo(4,5-c)pyridin-4-yl)-2-methylbut-3-yn-2-ol
- NSC-800766
- 4-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[[(3S)-piperidin-3-yl]methoxy]imidazo[4,5-c]pyridin-4-yl]-2-methylbut-3-yn-2-ol
- Gsk-690693
-
- MDL: MFCD18711681
- Inchi: 1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1
- InChI-Schlüssel: KGPGFQWBCSZGEL-ZDUSSCGKSA-N
- Lächelt: C(N1C(C2=NON=C2N)=NC2C(=NC=C(C1=2)OC[C@@H]1CNCCC1)C#CC(O)(C)C)C
Berechnete Eigenschaften
- Genaue Masse: 425.21753775g/mol
- Monoisotopenmasse: 425.21753775g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 7
- Komplexität: 680
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topologische Polaroberfläche: 137
Experimentelle Eigenschaften
- Dichte: 1.41
- Schmelzpunkt: Not available
- Siedepunkt: 683.8±65.0 °C at 760 mmHg
- Flammpunkt: 367.3±34.3 °C
- Löslichkeit: DMSO: soluble5mg/mL (clear solution)
- PSA: 137.14000
- LogP: 2.49420
- Dampfdruck: 0.0±2.2 mmHg at 25°C
Gsk-690693 Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H301
- Warnhinweis: P301 + P310
- Transportnummer gefährlicher Stoffe:UN 2811 6.1 / PGIII
- WGK Deutschland:3
- Code der Gefahrenkategorie: 25
- Sicherheitshinweise: 45
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Gefahrenklasse:6.1
- PackingGroup:Ⅲ
Gsk-690693 Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
LKT Labs | G7242-10 mg |
GSK-690693 |
937174-76-0 | ≥99% | 10mg |
$306.20 | 2023-07-11 | |
Ambeed | A111141-5mg |
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol |
937174-76-0 | 99% | 5mg |
$88.0 | 2025-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6285-1 mL * 10 mM (in DMSO) |
GSK690693 |
937174-76-0 | 100.00% | 1 mL * 10 mM (in DMSO) |
¥1117.00 | 2022-04-26 | |
eNovation Chemicals LLC | D320008-500mg |
GSK690693 |
937174-76-0 | 98% | 500mg |
$2050 | 2024-05-24 | |
ChemScence | CS-0003-100mg |
GSK-690693 |
937174-76-0 | 99.22% | 100mg |
$1210.0 | 2022-04-26 | |
TRC | G797845-10mg |
GSK 690693 |
937174-76-0 | 10mg |
$ 305.00 | 2022-06-04 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6285-10 mg |
GSK690693 |
937174-76-0 | 100.00% | 10mg |
¥1767.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G873199-1mg |
GSK690693 |
937174-76-0 | 99% | 1mg |
¥333.00 | 2022-01-13 | |
S e l l e c k ZHONG GUO | S1113-10mg |
GSK690693 |
937174-76-0 | 99.09% | 10mg |
¥1415.12 | 2023-09-16 | |
Matrix Scientific | 096072-1g |
(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol, 95+% |
937174-76-0 | 95+% | 1g |
$3024.00 | 2023-09-08 |
Gsk-690693 Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2.5 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Targeted small-molecule inhibitors of protein kinase B as anticancer agentsAnti-Cancer Agents in Medicinal Chemistry, 2009, 9(1), 32-50,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Selectively Nonselective Kinase Inhibition: Striking the Right BalanceJournal of Medicinal Chemistry, 2010, 53(4), 1413-1437,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2.5 h, rt
Referenz
- 1H-imidazo[4,5-c]pyridin-2-yl derivatives as inhibitors of AKT activity and their therapeutic uses, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
Referenz
- Methods of use for inhibitors of Akt activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Erb family inhibitor combination with PI3 kinase inhibitor or akt inhibitor for cancer treatment, World Intellectual Property Organization, , ,
Gsk-690693 Raw materials
Gsk-690693 Preparation Products
Gsk-690693 Verwandte Literatur
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
937174-76-0 (Gsk-690693) Verwandte Produkte
- 842148-40-7(AKT Kinase Inhibitor)
- 1351614-78-2(N-(3-methyl-1,2-thiazol-5-yl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 682789-54-4(5-Pyrimidinecarboxylic acid, 2-(cyclopropylamino)-4-(1-methylethyl)-)
- 1334488-94-6(Methyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate)
- 65954-18-9((E)-8,11-Dodecadien-1-ol Acetate)
- 2689-62-5(Methyl 2-(triphenylphosphoranyl)propanoate)
- 1864053-21-3(3-[(2-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride)
- 721434-45-3(2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde)
- 2227894-24-6(tert-butyl N-(2R)-4-amino-2-hydroxybutyl-N-(propan-2-yl)carbamate)
- 2877646-37-0(1-(6-tert-butylpyridazin-3-yl)-4-methanesulfonyl-1,4-diazepane)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:937174-76-0)Gsk-690693

Reinheit:99%/99%/99%
Menge:25mg/50mg/100mg
Preis ($):213.0/340.0/544.0
atkchemica
(CAS:937174-76-0)Gsk-690693

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung